molecular formula C13H16N2O4 B2462211 Ethenesulfonyl chloride CAS No. 6608-47-5

Ethenesulfonyl chloride

Cat. No. B2462211
CAS RN: 6608-47-5
M. Wt: 264.281
InChI Key: LXYAURUDWRMULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenesulfonyl chloride, also known as Ethylenesulfonyl chloride or Vinylsulfonyl chloride, is a chemical compound with the molecular formula CHClOS . It has an average mass of 126.562 Da and a mono-isotopic mass of 125.954224 Da .


Chemical Reactions Analysis

Ethenesulfonyl chloride reacts with alcohols in the presence of tertiary amines to give a mixture of the alkyl ethenesulfonate and the alkyl betylate . With pyridine and neopentyl alcohol, the product composition from the reaction of Ethenesulfonyl chloride is identical to that from the pyridinio-sulfonyl chloride .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Ethenesulfonyl Fluoride (ESF)

    Ethenesulfonyl chloride is used in the synthesis of Ethenesulfonyl Fluoride (ESF) through a two-step, on-water procedure, providing an efficient method for preparing ESF on a kilogram scale with 98% yield (Zheng, Dong, & Sharpless, 2016).

  • Conductive Polymer Production

    In the production of conducting poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) films, certain salts like copper(II) chloride enhance the film's conductivity significantly. This process is relevant to the applications of these polymers in electronics and biomaterial coatings (Xia & Ouyang, 2009).

  • Synthesis of Sulfonamide Derivatives

    Ethenesulfonyl chloride is involved in the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds have shown moderate to good biological activities, including enzyme inhibition potential (Aziz‐ur‐Rehman et al., 2014).

Environmental Science and Bioremediation

  • Groundwater Pollutant Detoxification

    Ethenesulfonyl chloride derivatives like vinyl chloride are significant groundwater pollutants. A specific anaerobic bacterium has been identified that destroys these compounds as part of its energy metabolism, generating environmentally benign products. This finding is crucial for cleaning contaminated subsurface environments and restoring drinking-water reservoirs (He et al., 2003).

  • Biodegradation of Chlorinated Ethenes

    Studies have shown the interactions between various chlorinated ethenes during their biodegradation in contaminated groundwater. These findings are instrumental in understanding and improving bioremediation techniques for such pollutants (Louarn et al., 2006).

  • Bioremediation of Contaminated Groundwater

    The effectiveness of bioremediating 1,2-dichloroethane (DCA) contaminated groundwater was evaluated, highlighting the potential of certain bacterial strains to use DCA as a primary substrate under aerobic conditions (Wang et al., 2015).

Material Science

  • Polymer Plasticization

    Ethenesulfonyl chloride derivatives are used in the plasticization of PEDOT:PSS for mechanically robust organic solar cells and wearable sensors. This application is significant in the development of flexible electronics and sensor technology (Savagatrup et al., 2015).

  • SuFEx Click Chemistry

    Ethenesulfonyl Fluoride, derived from Ethenesulfonyl chloride, plays a pivotal role in sulfur(VI) fluoride exchange (SuFEx) click chemistry. This chemistry is used in various applications, including organic synthesis, materials science, and medicinal chemistry (Meng et al., 2019).

properties

IUPAC Name

ethenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO2S/c1-2-6(3,4)5/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOZNPPBKHYHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenesulfonyl chloride

CAS RN

6608-47-5
Record name ethenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
119
Citations
P Zielinski - 1976 - scholarworks.rit.edu
… 2-CHLOROETHANESULFONYL CHLORIDE OR ETHENESULFONYL CHLORIDE; A MECHANISTIC STUDY. 2-Chloroethanesulfonyl chloride (2) or ethenesulfonyl chloride (l2) when …
Number of citations: 1 scholarworks.rit.edu
N Kamigata, J Ozaki, M Kobayashi - The Journal of Organic …, 1985 - ACS Publications
… The addition of (E)-2-phenylethenesulfonyl chloride to p-methylstyrene forming 3a occurred … ,in the reaction of (E)-2-arylethenesulfonyl chloride with vinylarenes in the presence of 1. …
Number of citations: 78 pubs.acs.org
JJ Krutak, RD Burpitt, WH Moore… - The Journal of Organic …, 1979 - ACS Publications
… ESF has been prepared chiefly by treating the difficultly accessible and unstable ethenesulfonyl chloride with aqueous KF,5 by heating 2-chloroethanesulfonyl chloride (3) with dry KF (…
Number of citations: 122 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu… - … containing One or Two …, 1999 - Springer
This document is part of Subvolume B ‘Molecules containing One or Two Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 2 link.springer.com
CS Rondestvedt Jr, JC Wygant - The Journal of Organic …, 1952 - ACS Publications
In the first paper of this series (1), it was shown that methyl 2-phenylethene-1-sulfonate (la) and methyl 2-p-nitr ophenylethene-1-sulfonate (Ha) would form adducts with …
Number of citations: 9 pubs.acs.org
Q Zheng, J Dong, KB Sharpless - The Journal of Organic …, 2016 - ACS Publications
… Earlier routes to ESF include (1) aqueous potassium fluoride-mediated chloride–fluoride exchange from ethenesulfonyl chloride (1) and (2) chloride–fluoride exchange from 2-…
Number of citations: 83 pubs.acs.org
JH Hillhouse - 1984 - elibrary.ru
… Chapter 1 describes the reactions of ethenesulfonyl chloride and … Chapter 2 extends the reactions of ethenesulfonyl chloride … that the reaction of ethenesulfonyl chloride with pyridine in …
Number of citations: 4 elibrary.ru
CS Rondestvedt Jr, FG Bordwell - Organic Syntheses, 2003 - Wiley Online Library
Sodium β‐Styrenesulfonate and β‐Styrenesulfonyl Chloride solvent: 800 ml. of ethylene chloride reactant: dioxane product: 95 + % pure sodium β‐styrenesulfonate product: β‐…
Number of citations: 0 onlinelibrary.wiley.com
EJ Goethals, J Bombeke… - … Chemistry and Physics, 1967 - Wiley Online Library
… An alternative method is the reaction of ethenesulfonyl chloride with two equivalents of allylamine in ether at -5OOC. …
Number of citations: 8 onlinelibrary.wiley.com
TL Ho, M Fieser, R Danheiser… - Fieser and Fieser's …, 2006 - Wiley Online Library
Ethenesulfonyl chloride–Trimethylamine - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.